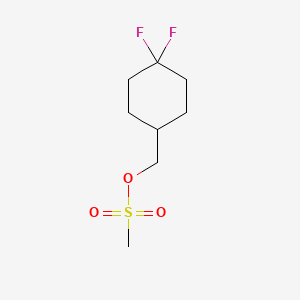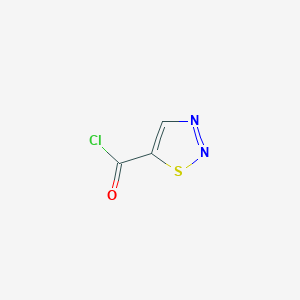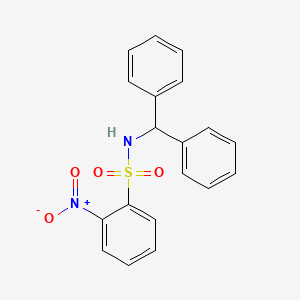
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE
概要
説明
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a diphenylmethyl group attached to a 2-nitrobenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE typically involves the reaction of diphenylmethanol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the diphenylmethyl group, leading to the formation of corresponding ketones or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(diphenylmethyl)-2-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of diphenylmethanone or diphenylmethanol derivatives.
科学的研究の応用
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. For instance, the compound may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(diphenylmethyl)-2-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(diphenylmethyl)-4-nitrobenzenesulfonamide: Similar structure but with the nitro group at the para position.
N-(diphenylmethyl)-benzenesulfonamide: Lacks the nitro group.
Uniqueness
N-BENZHYDRYL-2-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the diphenylmethyl and 2-nitrobenzenesulfonamide moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various research fields.
特性
分子式 |
C19H16N2O4S |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-benzhydryl-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H16N2O4S/c22-21(23)17-13-7-8-14-18(17)26(24,25)20-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H |
InChIキー |
ZCACRZDNGHLUDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(3-Nitropyridin-4-yl)amino]propane-1,2-diol](/img/structure/B8777337.png)
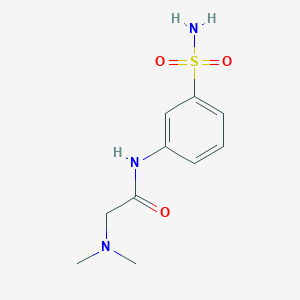
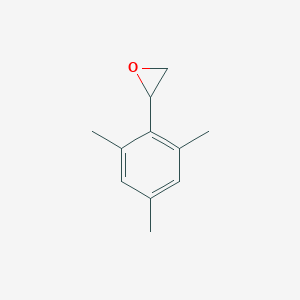
![2,5,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B8777355.png)
![2,3-dihydro-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B8777364.png)
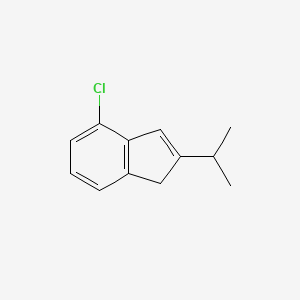
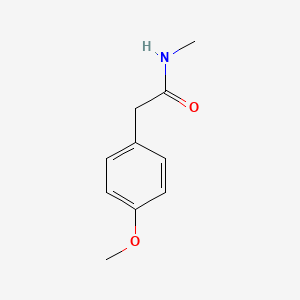
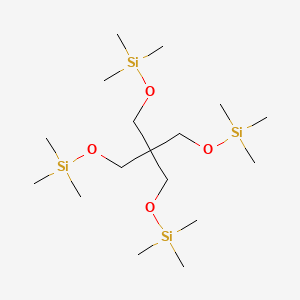
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B8777397.png)
![N-[4-[(Diethylamino)methyl]-3-hydroxyphenyl]acetamide](/img/structure/B8777408.png)

![3-Oxa-9-azaspiro[5.5]undecan-2-one](/img/structure/B8777415.png)
